molecular formula C7H3Cl3O3 B3248520 2,4,6-Trichloro-3-hydroxybenzoic acid CAS No. 18750-04-4

2,4,6-Trichloro-3-hydroxybenzoic acid

Cat. No. B3248520
CAS RN: 18750-04-4
M. Wt: 241.5 g/mol
InChI Key: NRPUVFPHFYZNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,6-Trichloro-3-hydroxybenzoic acid” is an organic compound1. However, there is limited information available about this specific compound. More information is available for its brominated analog, “2,4,6-Tribromo-3-hydroxybenzoic acid” (TBHBA), which is used as a building block and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma1.



Synthesis Analysis

The synthesis of “2,4,6-Trichloro-3-hydroxybenzoic acid” is not readily available. However, a method for preparing a similar compound, “2,4,6-trichloro-phenylacetic acid”, has been described2. This involves a reaction between 1,3,5-trichloro-benzene and carbon tetrachloride to generate 2,4,6-trichloro-benzotrichloride. The 2,4,6-trichloro-benzotrichloride then reacts with concentrated sulfuric acid to prepare the 2,4,6-trichloro-phenylacetic acid2.



Molecular Structure Analysis

The molecular structure of “2,4,6-Trichloro-3-hydroxybenzoic acid” is not readily available. However, the molecular weight of the compound is 225.4573. The IUPAC Standard InChI is InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) and the IUPAC Standard InChIKey is RAFFVQBMVYYTQS-UHFFFAOYSA-N3.



Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “2,4,6-Trichloro-3-hydroxybenzoic acid”. However, its brominated analog, TBHBA, is known to react with hydrogen peroxide and 4-aminophenazone to produce a quinone-imine dye4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,6-Trichloro-3-hydroxybenzoic acid” are not readily available. However, its brominated analog, TBHBA, is known to be a powder with a melting point of 145-148 °C (lit.)1.


Future Directions

There is limited information available on the future directions of “2,4,6-Trichloro-3-hydroxybenzoic acid”. However, its brominated analog, TBHBA, is used as a building block and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma1, suggesting potential applications in biochemical research and diagnostics.


Please note that the information provided is based on the best available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform a more extensive search.


properties

IUPAC Name

2,4,6-trichloro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUVFPHFYZNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-3-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloro-3-hydroxybenzoic acid
Reactant of Route 3
2,4,6-Trichloro-3-hydroxybenzoic acid
Reactant of Route 4
2,4,6-Trichloro-3-hydroxybenzoic acid
Reactant of Route 5
2,4,6-Trichloro-3-hydroxybenzoic acid
Reactant of Route 6
2,4,6-Trichloro-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.